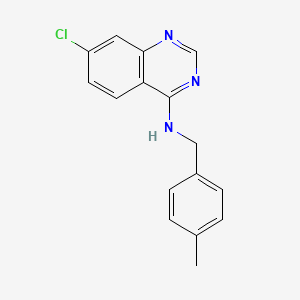

7-chloro-N-(4-methylbenzyl)-4-quinazolinamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Optoelectronic Materials Development

Quinazoline derivatives, including 7-chloro-N-(4-methylbenzyl)-4-quinazolinamine, have been extensively researched for their potential applications in optoelectronic materials. These compounds, known for their broad spectrum of biological activities, are valuable in creating novel optoelectronic materials when incorporated into π-extended conjugated systems. They are especially significant in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines show potential as structures for nonlinear optical materials and colorimetric pH sensors. Their electroluminescent properties and application in photo- and electroluminescence highlight their versatility and importance in optoelectronics (Lipunova et al., 2018).

Medicinal Chemistry Innovations

The structural stability of quinazoline-4(3H)-ones and their derivatives has inspired medicinal chemistry advancements, leading to the creation of novel potential medicinal agents. By introducing bioactive moieties to the quinazoline nucleus, researchers have synthesized compounds demonstrating antibacterial activity against various bacteria. This illustrates the compound's significant potential in developing new antibiotics to combat antibiotic resistance, underscoring its critical role in medicinal chemistry innovations (Tiwary et al., 2016).

Anticancer Drug Development

Quinazoline derivatives have also been extensively studied for their anticancer properties. The extensive range of biological properties, including anticancer activity, highlights the potential of quinazoline derivatives in cancer treatment. The development of novel quinazoline compounds as anticancer drugs remains a promising field due to their ability to inhibit EGFR and other therapeutic protein targets. The structural diversity observed in patented quinazoline compounds due to the large number of proteins targeted suggests their vast applicability in developing anticancer therapies (Ravez et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to exhibit antimicrobial activity . These compounds are often used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, are synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .

Biochemical Pathways

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to exhibit antimicrobial activity . This suggests that these compounds may interact with biochemical pathways related to microbial growth and proliferation.

Result of Action

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to exhibit antimicrobial activity . This suggests that these compounds may inhibit the growth and proliferation of microbes.

Action Environment

It is known that the biological activity of similar compounds, such as 7-chloro-4-aminoquinoline derivatives, can be influenced by the length of the carbon-chain linker and the electronic properties of the compounds .

Propiedades

IUPAC Name |

7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-11-2-4-12(5-3-11)9-18-16-14-7-6-13(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCQSIOLVLJOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322238 | |

| Record name | 7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678849 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477861-84-0 | |

| Record name | 7-chloro-N-[(4-methylphenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2802863.png)

![6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2802864.png)

![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2802879.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2802880.png)

![6-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2802883.png)

![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2802886.png)